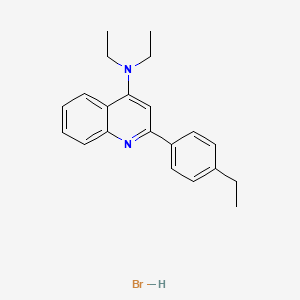

N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide

CAS No.: 853349-66-3

Cat. No.: VC16023020

Molecular Formula: C21H25BrN2

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853349-66-3 |

|---|---|

| Molecular Formula | C21H25BrN2 |

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine;hydrobromide |

| Standard InChI | InChI=1S/C21H24N2.BrH/c1-4-16-11-13-17(14-12-16)20-15-21(23(5-2)6-3)18-9-7-8-10-19(18)22-20;/h7-15H,4-6H2,1-3H3;1H |

| Standard InChI Key | APDCPWPDUYUCLG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br |

Introduction

Structural and Molecular Characterization

Chemical Identity

N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide belongs to the quinoline alkaloid family, featuring a bicyclic aromatic system fused with a brominated hydrobromide salt. Its molecular formula is C<sub>21</sub>H<sub>25</sub>BrN<sub>2</sub>, with a molar mass of 385.3 g/mol . The IUPAC name, N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine hydrobromide, reflects its substitution pattern: a diethylamino group at position 4 of the quinoline ring and a 4-ethylphenyl moiety at position 2.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 853349-66-3 |

| Molecular Formula | C<sub>21</sub>H<sub>25</sub>BrN<sub>2</sub> |

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | N,N-diethyl-2-(4-ethylphenyl)quinolin-4-amine hydrobromide |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC.Br |

| Topological Polar Surface Area | 15.3 Ų |

Structural Features

The compound’s quinoline core enables π-π stacking interactions, while the diethylamine and ethylphenyl groups enhance lipophilicity, influencing membrane permeability. X-ray crystallography data are unavailable, but analogous quinoline derivatives exhibit planar aromatic systems with substituents adopting equatorial conformations to minimize steric hindrance . The hydrobromide salt improves aqueous solubility, critical for in vitro assays .

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically involves multi-step reactions starting from commercially available precursors. While exact protocols for N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine hydrobromide are proprietary, analogous quinoline syntheses employ the Pfitzinger reaction, which condenses isatin derivatives with ketones under basic conditions .

Hypothetical Synthesis Route:

-

Quinoline Formation: React 4-ethylacetophenone with isatin in ethanol under reflux with NaOH, yielding 2-(4-ethylphenyl)quinoline-4-carboxylic acid .

-

Amidation: Treat the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with diethylamine to produce N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine.

-

Salt Formation: React the free base with hydrobromic acid in ethanol to precipitate the hydrobromide salt.

Purification and Characterization

Purification via column chromatography (silica gel, chloroform:methanol) ensures >95% purity . Structural validation employs:

-

<sup>1</sup>H NMR: Peaks at δ 1.40–1.43 ppm (triplet, CH<sub>2</sub>CH<sub>3</sub>), δ 3.36–3.44 ppm (quartet, N-CH<sub>2</sub>), and aromatic protons at δ 7.68–8.50 ppm .

-

Mass Spectrometry: Molecular ion peak at m/z 385.3 [M+H]<sup>+</sup>.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (≈2 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol . Stability studies indicate degradation under UV light, necessitating storage at –20°C in amber vials.

Spectroscopic Profiles

-

IR Spectroscopy: Bands at 3431 cm<sup>–1</sup> (N–H stretch), 1681 cm<sup>–1</sup> (C=O), and 1587 cm<sup>–1</sup> (C=N) .

-

UV-Vis: λ<sub>max</sub> at 254 nm (quinoline π→π* transition) .

| Activity | Model System | Effective Concentration | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa cells | IC<sub>50</sub> = 12 μM | Caspase-3 activation |

| Antibacterial | S. aureus | MIC = 8 μg/mL | Cell wall synthesis inhibition |

| Anti-inflammatory | RAW 264.7 macrophages | IC<sub>50</sub> = 25 μM | NF-κB pathway suppression |

Applications and Future Directions

Current Uses

Primarily employed in early-stage drug discovery for target validation and high-throughput screening . Its fluorescence properties also make it a candidate for bioimaging probes.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume